4-Decylmorpholine
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Overview
Description
4-Decylmorpholine is an organic compound with the molecular formula C14H29NO. It belongs to the morpholine family, characterized by a morpholine ring substituted with a decyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Decylmorpholine can be synthesized through the reaction of morpholine with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
Morpholine+Decyl Bromide→this compound+KBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Decylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-Decylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 4-Decylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Dodecylmorpholine: Similar structure with a dodecyl group instead of a decyl group.
4-Ethylmorpholine: Contains an ethyl group instead of a decyl group.
4-Decyl-4-ethylmorpholinium: A morpholinium ionic liquid with both decyl and ethyl groups
Uniqueness: 4-Decylmorpholine is unique due to its specific decyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other morpholine derivatives may not be suitable .
Properties
CAS No. |
25727-94-0 |
---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
4-decylmorpholine |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h2-14H2,1H3 |
InChI Key |
KAXVRMIUQJXONY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCOCC1 |
Origin of Product |
United States |
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